molecular formula C11H14BrNO2 B1271406 tert-butyl N-(3-bromophenyl)carbamate CAS No. 25216-74-4

tert-butyl N-(3-bromophenyl)carbamate

Cat. No.: B1271406
CAS No.: 25216-74-4
M. Wt: 272.14 g/mol
InChI Key: VDFBCTSISJDKNW-UHFFFAOYSA-N
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Description

Overview and significance of tert-butyl N-(3-bromophenyl)carbamate

This compound stands as a prominent member of the carbamate family, distinguished by its unique structural features and synthetic utility. This compound possesses the molecular formula C₁₁H₁₄BrNO₂ and exhibits a molecular weight of 272.14 grams per mole. The compound's structure incorporates three key functional components: a tert-butyl group providing steric hindrance, a carbamate moiety serving as the protecting group functionality, and a 3-bromophenyl system offering sites for further chemical elaboration.

The significance of this compound extends beyond its individual properties to encompass its role as a versatile synthetic intermediate. The compound functions primarily as a protected amine, where the carbamate group shields the nitrogen functionality from unwanted reactions during multi-step synthetic sequences. This protecting group strategy proves essential in complex organic synthesis, particularly in pharmaceutical development where selective protection and deprotection of functional groups enables the construction of sophisticated molecular architectures.

The compound's unique combination of features makes it particularly valuable in synthetic applications. The tert-butyl group provides both steric protection and serves as a removable protecting group that can be cleaved under acidic conditions. Meanwhile, the bromine atom positioned at the 3-position of the phenyl ring offers opportunities for cross-coupling reactions, including Suzuki-Miyaura coupling reactions that have been demonstrated to proceed effectively with this substrate.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 25216-74-4
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Physical State Solid at room temperature
Solubility Soluble in organic solvents
Density 1.398 g/cm³
Boiling Point 279.6°C at 760 mmHg

Historical context in carbamate chemistry

The development and utilization of this compound must be understood within the broader historical context of carbamate chemistry, which traces its origins to the 19th century. The foundational understanding of carbamates began with the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans (Physostigma venenosum) in 1864 by Jobst and Hesse. This discovery marked the beginning of systematic investigation into carbamate compounds and their biological activities.

The evolution of carbamate chemistry progressed significantly in the 20th century with the development of synthetic carbamate protecting groups. The concept of using carbamates as amine protecting groups emerged from the need to temporarily mask amino functionalities during complex synthetic transformations. This approach proved revolutionary in peptide synthesis and pharmaceutical chemistry, where selective protection and deprotection strategies became fundamental to successful synthetic routes.

The specific development of tert-butyl carbamate protecting groups represents a significant advancement in this field. The tert-butyloxycarbonyl (Boc) protecting group, introduced as a general strategy for amine protection, provided chemists with a robust and reliable method for temporarily masking amino groups. The Boc group's popularity stems from its stability under basic and nucleophilic conditions while remaining cleavable under mildly acidic conditions, making it orthogonal to many other protecting group strategies.

The incorporation of brominated aromatic systems into carbamate protecting groups represents a more recent development, driven by the growing importance of cross-coupling chemistry in organic synthesis. The presence of the bromine substituent in this compound allows for subsequent functionalization through palladium-catalyzed coupling reactions, effectively combining the protecting group strategy with opportunities for structural elaboration.

Position within N-protected bromophenyl derivatives

This compound occupies a unique position within the family of N-protected bromophenyl derivatives, representing one of several related compounds that combine amine protection with brominated aromatic systems. This compound family includes various carbamate-protected bromoanilines that differ in their substitution patterns and protecting group strategies.

Comparative analysis reveals that this compound shares structural similarities with related compounds such as benzyl N-(3-bromophenyl)carbamate, which possesses the molecular formula C₁₄H₁₂BrNO₂ and a molecular weight of 306.15 grams per mole. The benzyl variant demonstrates how different alkyl groups can be incorporated into the carbamate protecting group strategy, each offering distinct advantages in terms of introduction and removal conditions.

The positional isomerism within bromophenyl carbamates also represents an important consideration. While this compound features the bromine at the meta position, related compounds with ortho and para substitution patterns exhibit different reactivity profiles and synthetic applications. Research has shown that ortho-bromoanilines, when unprotected, can participate in Suzuki-Miyaura cross-coupling reactions under specific conditions, demonstrating the influence of substitution patterns on reactivity.

Table 2: Comparison of Related Bromophenyl Carbamate Derivatives

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Bromine Position
This compound C₁₁H₁₄BrNO₂ 272.14 g/mol 25216-74-4 meta
benzyl N-(3-bromophenyl)carbamate C₁₄H₁₂BrNO₂ 306.15 g/mol 361337-08-8 meta
ethyl N-(3-bromophenyl)carbamate C₉H₁₀BrNO₂ 244.08 g/mol - meta

The synthetic accessibility and versatility of this compound within this family of compounds contributes to its widespread adoption in research applications. The tert-butyl protecting group offers advantages in terms of steric hindrance and ease of removal compared to other alkyl variants, while the meta-brominated aromatic system provides optimal electronic properties for subsequent cross-coupling reactions.

Research objectives and academic relevance

The academic investigation of this compound encompasses multiple research objectives that reflect its importance in contemporary organic chemistry and pharmaceutical science. Primary research directions focus on expanding the synthetic utility of this compound through the development of new methodologies for its preparation, functionalization, and incorporation into more complex molecular frameworks.

One significant area of research involves the optimization of cross-coupling reactions utilizing the bromine functionality. Studies have demonstrated the successful application of Suzuki-Miyaura coupling reactions with this compound derivatives, leading to the formation of new carbon-carbon bonds while maintaining the integrity of the carbamate protecting group. These investigations have revealed optimal reaction conditions and catalyst systems that enable efficient coupling with various boronic acid derivatives, expanding the scope of accessible products.

The development of improved synthetic routes to this compound represents another important research objective. Current methodologies typically involve the reaction of 3-bromoaniline with di-tert-butyl dicarbonate under basic conditions. However, researchers continue to explore alternative approaches that might offer improved yields, reduced reaction times, or enhanced selectivity in the presence of other functional groups.

Academic relevance extends to the compound's role in medicinal chemistry research, where it serves as a building block for the synthesis of potential pharmaceutical agents. The carbamate functional group appears in numerous biologically active compounds, and the specific structural features of this compound make it a valuable intermediate in drug discovery programs. Research efforts focus on understanding how modifications to the carbamate structure influence biological activity and pharmacological properties.

Table 3: Current Research Applications of this compound

Research Area Objective Methodology Reference
Cross-coupling chemistry Suzuki-Miyaura coupling optimization Palladium catalysis with various ligands
Protecting group strategies Enhanced selectivity in multi-step synthesis Orthogonal protection/deprotection
Pharmaceutical synthesis Drug discovery applications Structure-activity relationship studies
Synthetic methodology Improved preparation methods Alternative synthetic routes

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFBCTSISJDKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373792
Record name tert-butyl N-(3-bromophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-74-4
Record name tert-butyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-3-bromoaniline
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Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Triethylamine (TEA) or Amberlyst A21 (a solid-base resin) is used to neutralize the HCl byproduct generated during the reaction.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, though solvent-free conditions have also been optimized.
  • Temperature : Reactions typically proceed at 0°C to room temperature, with completion within 4–6 hours.

Example Protocol :

  • Step 1 : 3-Bromoaniline hydrochloride (2.0 g, 8.05 mmol) is suspended in anhydrous DCM (15 mL).
  • Step 2 : Boc₂O (1.76 g, 8.05 mmol) and TEA (977 mg, 9.66 mmol) are added dropwise at 0°C.
  • Step 3 : The mixture is stirred at room temperature for 4 hours, followed by extraction, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 87.6% as a white solid after purification.

Key Advantages

  • High Efficiency : Yields exceeding 85% are routine.
  • Scalability : Easily adaptable to industrial-scale production using continuous flow reactors.

Solvent-Free Synthesis with Heterogeneous Catalysis

A green chemistry approach utilizes Amberlyst A21, a reusable solid-base resin, to catalyze the reaction under solvent-free conditions. This method eliminates volatile organic solvents and reduces waste.

Protocol and Optimization:

  • Catalyst Loading : 20 wt% Amberlyst A21 relative to 3-bromoaniline.
  • Conditions : Room temperature, 2–4 hours.
  • Workup : The catalyst is filtered, washed with methanol, and reused for up to four cycles without significant yield loss.
  • Yield : 89–93% across multiple cycles.

Mechanistic Insight :
The resin’s basic sites deprotonate 3-bromoaniline, facilitating nucleophilic attack on Boc₂O. The absence of solvent enhances reaction kinetics by increasing reactant concentration.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-effectiveness and environmental sustainability. Key modifications include:

Continuous Flow Reactors

  • Benefits : Improved heat transfer, reduced reaction time, and higher purity.
  • Typical Setup : Boc₂O and 3-bromoaniline are pumped through a reactor column packed with Amberlyst A21 or similar catalysts.

Byproduct Management

  • Di-tert-Butyl Tricarbonate : A common byproduct during Boc₂O synthesis, managed via fractional distillation.
  • Waste Streams : Solvent recovery systems (e.g., rotary evaporation) minimize environmental impact.

Comparative Analysis of Methods

Method Conditions Catalyst/Base Yield Advantages
Classical Boc Protection DCM, 0°C → RT, 4h TEA 87.6% High reproducibility
Solvent-Free Neat, RT, 2h Amberlyst A21 93% Eco-friendly, reusable catalyst
Industrial Flow Reactor Continuous, 50–60°C Packed-bed catalyst 90% Scalable, low waste

Challenges and Solutions

Moisture Sensitivity

  • Issue : Boc₂O is hygroscopic, leading to hydrolysis.
  • Solution : Anhydrous conditions and molecular sieves ensure reagent integrity.

Purification Complexity

  • Issue : Residual catalysts or byproducts may contaminate the product.
  • Solution : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) achieves >98% purity.

Recent Advances and Research Findings

Catalytic Innovations

  • Yb(OTf)₃-Catalyzed Reactions : Ytterbium triflate enables Boc protection at lower temperatures (60°C) with reduced catalyst loading (5 mol%).
  • Microwave Assistance : Reduces reaction time to 30 minutes while maintaining 85% yield.

Substrate Scope Expansion

  • Heterocyclic Amines : Successful Boc protection of pyridine- and piperazine-derived analogs using similar protocols.
  • Sterically Hindered Amines : Modified conditions (e.g., elevated temperatures) accommodate bulky substrates.

Chemical Reactions Analysis

Tert-butyl N-(3-bromophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides.

Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate as a base, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Tert-butyl N-(3-bromophenyl)carbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism by which tert-butyl N-(3-bromophenyl)carbamate exerts its effects involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Tert-butyl N-(3-bromophenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Biological Activity

tert-butyl N-(3-bromophenyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula C11H14BrNO2C_{11}H_{14}BrNO_2 and a molecular weight of approximately 272.14 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a bromophenyl substituent, which is crucial for its biological activity. The presence of the bromine atom enhances the reactivity of the phenyl ring, making it an interesting candidate for various biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its ability to bind to active sites on target enzymes may lead to significant alterations in enzyme activity, which is critical for therapeutic applications.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, indicating potential cytotoxic effects.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. For instance, it has been reported to inhibit acetylcholinesterase (AChE) by covalently binding to a serine residue in the enzyme's active site. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of acetylcholine receptors, which can have toxic effects at high concentrations.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAChE inhibition leading to increased acetylcholine
Anticancer ActivityCytotoxic effects against MCF-7 and U-937 cell lines
Apoptosis InductionInduces apoptosis in cancer cells

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The findings indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range. Flow cytometry analysis demonstrated that the compound induces apoptosis in these cells through activation of caspase pathways .

Comparative Analysis with Analog Compounds

When compared to similar compounds, this compound shows distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamateContains a sulfonamide groupDifferent enzyme inhibition profile
tert-Butyl N-(4-bromophenyl)carbamateSimilar structure without bromineLower anticancer activity
tert-Butyl N-(2-(prop-2-yne-1-sulfonyl)ethyl)carbamateFeatures a propynyl groupDistinct reactivity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(3-bromophenyl)carbamate, and how can reaction conditions be optimized for high yields?

  • Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and 3-bromoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions . For derivatives, coupling reagents like EDCI/HOBt are effective for condensation with substituted carboxylic acids . Optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of amine to chloroformate).
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Typical yields range from 60–85%, with purity confirmed by HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the aromatic protons of the 3-bromophenyl ring show splitting patterns dependent on substitution (e.g., doublets for para positions) .
  • IR : Confirm carbamate formation with peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
  • MS : ESI-MS typically shows [M+H]+ at m/z 286 (C11H14BrNO2) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability studies should assess degradation under light, humidity, and temperature. Store the compound at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group . Monitor decomposition via HPLC; degradation products may include 3-bromoaniline and CO2 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of tert-butyl carbamate derivatives?

  • Methodology : Use single-crystal X-ray diffraction (SXD) with programs like SHELXL for refinement . For example, bond lengths between the carbamate carbonyl (C=O) and aryl groups in derivatives like tert-butyl N-(3-chlorophenyl)carbamate average 1.21 Å, with deviations >0.02 Å indicating potential impurities or polymorphism .
  • Data Analysis : Compare experimental results with DFT-optimized geometries (e.g., using Gaussian09) to identify discrepancies caused by crystal packing effects .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom at the 3-position activates the aryl ring for palladium-catalyzed coupling. Use Pd(PPh3)4 (5 mol%) with aryl boronic acids in THF/Na2CO3 (2M) at 80°C . Monitor regioselectivity via GC-MS; competing debromination may occur if ligands (e.g., SPhos) are not optimized .

Q. How can computational modeling predict intermolecular interactions in solid-state structures of tert-butyl carbamates?

  • Methodology : Employ Hirshfeld surface analysis (CrystalExplorer) to map hydrogen-bonding (N-H···O) and halogen-bonding (C-Br···O) interactions in derivatives like tert-butyl N-(2,5-difluorophenyl)carbamate . Compare with experimental SXD data to validate van der Waals radii and electrostatic potentials .

Contradiction Resolution & Experimental Design

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Approach : Variations may arise from polymorphism or residual solvents. Perform DSC analysis at heating rates of 5°C/min under nitrogen. For example, tert-butyl N-(4-chlorophenethyl)carbamate shows two endothermic peaks (103–106°C and 110–112°C) due to polymorphic transitions .

Q. What strategies mitigate side reactions during functionalization of the carbamate group?

  • Experimental Design : Protect the carbamate nitrogen with Boc groups before introducing electrophiles. For example, tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate undergoes selective alkylation at the imidazole ring when the carbamate is Boc-protected .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(3-bromophenyl)carbamate
Reactant of Route 2
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